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Compound of Interest

Compound Name: Piperidin-2-ylmethylacetate

Cat. No.: B15265608

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for piperidin-2-ylmethyl acetate, a valuable building block in medicinal chemistry and drug
development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their
acquisition. This guide is intended for researchers, scientists, and professionals in the field of
drug development to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for piperidin-2-ylmethyl
acetate. These predictions are based on the analysis of spectroscopic data for structurally
related compounds, including piperidine and various acetate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for Piperidin-2-ylmethyl Acetate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.1-4.3 m 2H -CH2-0O-
~3.0-3.2 m 1H N-CH-
-CHz-N- (axial &
~2.8-3.0 m 2H _
equatorial)
2.05 s 3H -C(O)-CHs
~1.8 (NH) br s 1H N-H
~1.3-1.7 m 6H Piperidine ring protons

Table 2: Predicted 13C NMR Data for Piperidin-2-ylmethyl Acetate

Chemical Shift (6) ppm

Carbon Type

Assignment

~171 Quaternary (C=0) Acetate carbonyl
~68 Methylene (-CHz-) -CHz-0O-

~55 Methine (-CH-) Piperidine C2
~46 Methylene (-CHz-) Piperidine C6
~26 Methylene (-CHz-) Piperidine C3
~24 Methylene (-CH2-) Piperidine C5
~21 Methyl (-CHs) Acetate methyl
~20 Methylene (-CHz-) Piperidine C4

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Piperidin-2-ylmethyl Acetate
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium, Broad N-H stretch

2940 - 2860 Strong C-H stretch (aliphatic)
1740 Strong C=0 stretch (ester)
1240 Strong C-O stretch (ester)
1170 Medium C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Piperidin-2-ylmethyl Acetate

m/z Predicted Fragment
157 [M]* (Molecular lon)

114 [M - CHsCOJ*

08 [M - CH3COzH]*

84 [Piperidine ring fragment]*
43 [CHsCO]J* (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a small organic molecule such as piperidin-2-ylmethyl acetate.

'H and *C NMR Spectroscopy

A sample of the compound (5-25 mg for *H, 50-100 mg for 13C) is dissolved in a deuterated
solvent (e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.[1] The spectrum is acquired on a 400
MHz (or higher) NMR spectrometer. For *H NMR, the spectral width is typically set from O to 12
ppm, and a sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-
noise ratio.[2] For 13C NMR, the spectral width is typically 0 to 220 ppm, and a larger number of
scans (e.g., 128 or more) are required due to the low natural abundance of the 13C isotope.[2]
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[3] Proton decoupling is used to simplify the 13C spectrum to single lines for each unique
carbon atom.[3] Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4]
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between
two salt plates (e.g., NaCl or KBr).[5] For a solid sample, a KBr pellet is prepared by grinding a
small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk.
[5] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol
(mineral oil) and placing the resulting paste between salt plates.[5] The spectrum is typically
recorded from 4000 to 400 cm~1.[6]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, where it is vaporized and bombarded with
a beam of high-energy electrons (typically 70 eV).[7] This causes the molecule to ionize and
fragment. The resulting positively charged ions are accelerated and separated by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio
(m/z).[7] A detector then records the abundance of each ion. For more accurate mass
measurements, which can help in determining the elemental composition, high-resolution mass
spectrometry (HRMS) can be employed.[8]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical
structure with a plausible fragmentation pattern for piperidin-2-ylmethyl acetate.
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical
compound.
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Structure and Predicted MS Fragmentation of Piperidin-2-ylmethyl Acetate

Piperidin-2-ylmethyl Acetate
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Caption: Chemical structure and predicted mass spectrometry fragmentation of piperidin-2-

ylmethyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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